molecular formula C25H34O7 B562375 6α-羟基布地奈德 CAS No. 577777-51-6

6α-羟基布地奈德

货号 B562375
CAS 编号: 577777-51-6
分子量: 446.54
InChI 键: JBVVDXJXIDYDMF-HLQSUVNBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6alpha-Hydroxybudesonide is a compound that is related to budesonide, a potent anti-inflammatory agent . It is used in pharmaceutical toxicology and synthetic chemistry .


Synthesis Analysis

The synthesis of budesonide, which is closely related to 6alpha-Hydroxybudesonide, has been discussed in a research paper . The paper describes a cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core .


Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxybudesonide is C25H34O7 . The molecular weight of this compound is 446.53 .

科学研究应用

癌症中的自噬

自噬是一种细胞降解过程,已被确认为癌症中的一种关键机制,影响肿瘤的发生和发展。自噬的治疗性靶向,包括使用羟氯喹等化合物,已在癌症治疗中显示出前景。如果 6α-羟基布地奈德影响自噬通路,这表明这是一个潜在的兴趣领域 (Onorati 等人,2018).

生物合成途径和皂苷

皂苷是具有多种生物活性的天然化合物。关于修饰皂苷生物合成的研究强调了它们在植物生长和发育中的作用。如果 6α-羟基布地奈德参与类似的生物合成途径或具有类似皂苷的特性,这可能是一个重要的应用领域 (Moses 等人,2014).

生物医学应用中的羟基磷灰石

羟基磷灰石 (HA) 具有生物活性和生物相容性,使其可用于骨组织再生和药物递送系统。对 HA 的合成、功能化和应用的研究可以与对 6α-羟基布地奈德的研究相类似,特别是如果它具有类似的生物活性 (Haider 等人,2017).

抗氧化活性分析

抗氧化剂的研究在各个领域至关重要。如果 6α-羟基布地奈德表现出抗氧化特性,则用于确定抗氧化活性的分析方法可能是相关的。ORAC、HORAC、TRAP 和 TOSC 等技术对于了解复杂样品的抗氧化能力至关重要,包括 6α-羟基布地奈德的潜在应用 (Munteanu & Apetrei,2021).

皂苷的环境应用

皂苷已被探索用于环境修复,特别是在从受污染场所去除疏水性有机化合物和重金属方面。如果 6α-羟基布地奈德具有类似的表面活性剂特性或可应用于环境背景中,这可能代表一个重要的应用领域 (Liu 等人,2017).

作用机制

Target of Action

6alpha-Hydroxybudesonide is a metabolite of Budesonide, a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside immune cells . The binding of glucocorticoids to this receptor can regulate the transcription of target genes, leading to changes in the production of inflammatory proteins .

Mode of Action

6alpha-Hydroxybudesonide, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene expression . This binding mediates the short-term effects of glucocorticoids, which include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes occur over hours to days .

Biochemical Pathways

For example, they can inhibit the production of various inflammatory mediators, such as kinins and prostaglandins

Pharmacokinetics

Budesonide, the parent compound, is known to have a plasma half-life of 28 +/- 11 hours, a distribution volume of 3013 +/- 417 L, and a plasma clearance of 837 +/- 275 L/h . Budesonide is also highly protein-bound and undergoes extensive first-pass hepatic metabolism . It is metabolized by the liver cytochrome P450 system, primarily into two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . These metabolites are primarily excreted in the urine .

Result of Action

The binding of 6alpha-Hydroxybudesonide to the glucocorticoid receptor leads to a decrease in the production of inflammatory proteins . This results in decreased inflammation, which can help to alleviate symptoms in conditions such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Action Environment

The action of 6alpha-Hydroxybudesonide, like other glucocorticoids, can be influenced by various environmental factors. For example, the presence of other drugs that induce or inhibit the cytochrome P450 system can affect the metabolism of 6alpha-Hydroxybudesonide, potentially altering its efficacy and side effect profile. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the pharmacokinetics and pharmacodynamics of 6alpha-Hydroxybudesonide . .

未来方向

In terms of future directions, a research paper discusses the potential of peptides, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), as potential therapies for diabetes . These peptides are postprandial glucose-dependent pancreatic beta-cell insulin secretagogues and have received much attention as a possible treatment option .

属性

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVVDXJXIDYDMF-HLQSUVNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662007
Record name (4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

577777-51-6
Record name 6alpha-Hydroxybudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577777516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS0TQI5AVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。